molecular formula C20H23NO5 B3100993 (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 138199-77-6

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B3100993
CAS RN: 138199-77-6
M. Wt: 357.4 g/mol
InChI Key: UHBVHEZTYCKOLB-SFHVURJKSA-N
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Description

-(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid, also known as S-benzylisopropylamino-4-hydroxyphenylpropionic acid (SBIHPPA), is an organic compound with a wide range of applications in the field of scientific research. It is a synthetic compound synthesized from the reaction of benzyloxycarbonyl isopropyl amine and 4-hydroxyphenylpropanoic acid. SBIHPPA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Overview of Relevant Findings

The chemical compound (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a complex molecule that can have various applications in scientific research. While direct studies specifically on this compound's applications were not found, insights can be drawn from research on similar compounds and functional groups present within it. These include research on benzoxaboroles, carboxylic acids, and hydroxycinnamic acids, which share structural similarities or functional groups with the compound .

Benzoxaboroles: Building Blocks and Biological Activity

Benzoxaboroles, derivatives of phenylboronic acids, have been recognized for their exceptional properties and wide applications in organic synthesis and biological activities. They serve as building blocks in organic synthesis, protective groups, and exhibit biological activities, potentially offering a framework for developing new compounds with specific applications in drug discovery and material science (Adamczyk-Woźniak et al., 2009).

Carboxylic Acids: Antioxidant, Microbiological, and Cytotoxic Activity

Carboxylic acids, particularly those derived from plants, have shown significant biological activity. These activities range from antioxidant properties to antimicrobial and cytotoxic effects. The structure-related activities of selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, have been extensively studied, indicating that the presence of carboxyl and other functional groups significantly impacts their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Hydroxycinnamic Acids: Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) like caffeic acid, ferulic acid, and p-coumaric acid are crucial phytochemicals with significant biological properties. Their antioxidant activities have been thoroughly studied, showing that the unsaturated bond in HCAs' side chain and the presence of hydroxy groups are vital for their activity. This suggests that modifications to the molecular structure of similar compounds could enhance their biological efficacy, offering a route to develop new antioxidants or therapeutic agents (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[phenylmethoxycarbonyl(propan-2-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14(2)21(20(25)26-13-16-6-4-3-5-7-16)18(19(23)24)12-15-8-10-17(22)11-9-15/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBVHEZTYCKOLB-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid

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